5-Trifluoromethyl-2'-deoxycytidine

Catalog No.
S588633
CAS No.
66384-66-5
M.F
C10H12F3N3O4
M. Wt
295.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Trifluoromethyl-2'-deoxycytidine

CAS Number

66384-66-5

Product Name

5-Trifluoromethyl-2'-deoxycytidine

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one

Molecular Formula

C10H12F3N3O4

Molecular Weight

295.22 g/mol

InChI

InChI=1S/C10H12F3N3O4/c11-10(12,13)4-2-16(9(19)15-8(4)14)7-1-5(18)6(3-17)20-7/h2,5-7,17-18H,1,3H2,(H2,14,15,19)/t5-,6+,7+/m0/s1

InChI Key

XNSPCSMIPDACTB-RRKCRQDMSA-N

SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C(F)(F)F)CO)O

Synonyms

2'-deoxy-5-trifluoromethylcytidine, 5-trifluoromethyl-2'-deoxycytidine, TFMDC

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C(F)(F)F)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C(F)(F)F)CO)O

5-Trifluoromethyl-2'-deoxycytidine (CAS 66384-66-5) is a specialized synthetic pyrimidine nucleoside analog procured primarily as a building block for C5-functionalized oligonucleotides and as a targeted prodrug precursor [1]. Buyers prioritize this exact compound over standard cytidine or thymidine derivatives because its sterically demanding, highly electronegative trifluoromethyl group fundamentally alters base-pairing thermodynamics, lipophilicity, and enzymatic susceptibility[1]. It serves as a critical raw material for laboratories developing target-directed therapies that exploit cytidine deaminase (CDA) pathways [1], as well as for synthesizing modified RNA/DNA sequences where standard halogenated analogs fail to provide the necessary post-synthetic reactivity [2].

Substituting 5-trifluoromethyl-2'-deoxycytidine with common analogs like 5-fluoro-2'-deoxycytidine or 5-trifluoromethyl-2'-deoxyuridine (trifluridine) directly compromises both synthetic versatility and biological targeting[1]. In synthetic workflows, the smaller fluoro group of 5-fluoro-2'-deoxycytidine lacks the distinct post-synthetic conversion capabilities required to generate complex heteroaryl-substituted pyrimidines [2]. In pharmacological applications, substituting this compound with trifluridine exposes the material to rapid systemic catabolism by pyrimidine nucleoside phosphorylases, whereas the deoxycytidine scaffold resists these enzymes, allowing it to function as a stable, tissue-selective prodrug [1]. Furthermore, compared to the highly hydrolytically unstable 5-aza-2'-deoxycytidine used in epigenetic assays, this CF3-modified analog provides greater handling stability while still acting as an efficient template for eukaryotic DNA methyltransferases [3].

Metabolic Stability: Bypassing Phosphorylase-Mediated Catabolism vs. Trifluridine

When evaluating antimetabolite precursors, 5-trifluoromethyl-2'-deoxycytidine demonstrates a critical stability advantage over its uridine counterpart, 5-trifluoromethyl-2'-deoxyuridine (trifluridine) [1]. While trifluridine is rapidly degraded systemically by pyrimidine nucleoside phosphorylases, 5-trifluoromethyl-2'-deoxycytidine is not a substrate for these enzymes [1]. When co-administered with a cytidine deaminase inhibitor, it bypasses systemic catabolism entirely, allowing selective conversion to the active drug only at tumor sites with elevated cytidine deaminase levels, thereby surpassing the in vivo efficacy of trifluridine alone[1].

Evidence DimensionSystemic catabolism by pyrimidine nucleoside phosphorylases
Target Compound DataNot a substrate (resists systemic phosphorylase cleavage)
Comparator Or BaselineTrifluridine (rapidly catabolized by phosphorylases)
Quantified DifferenceSurpasses the in vivo efficacy of trifluridine alone due to evasion of systemic degradation
ConditionsIn vivo solid tumor models (adenocarcinoma 755 and Lewis lung carcinoma) with tetrahydrouridine co-administration

Procuring the cytidine analog rather than the uridine analog allows researchers to formulate tumor-selective prodrugs that avoid premature enzymatic degradation in systemic circulation.

Targeted Activation: Selective Phosphorylation by Viral vs. Host Kinases

5-Trifluoromethyl-2'-deoxycytidine exhibits a highly specific phosphorylation profile that distinguishes it from generic deoxycytidine [1]. While normal uninfected cellular deoxycytidine kinase has a poor affinity for this CF3-modified analog, it is selectively and efficiently phosphorylated by herpes simplex virus type 1 (HSV-1) thymidine kinase, which functions as both a thymidine and deoxycytidine kinase[1]. This selective incorporation into viral DNA over host DNA makes it a precise tool for studying viral inhibition, a selectivity not achievable with standard hypomethylating agents like 5-azadeoxycytidine [1].

Evidence DimensionKinase affinity and phosphorylation rate
Target Compound DataHigh affinity for HSV-1 TK; selectively incorporated into viral DNA
Comparator Or BaselineHost cellular deoxycytidine kinase (poor affinity for the CF3 analog)
Quantified DifferenceSelective viral DNA incorporation with minimal host cell activation
ConditionsHSV-1 infected CEM cell model systems vs. uninfected cells

This strict enzyme specificity makes the compound an essential procurement choice for virology assays requiring targeted activation without generalized host-cell toxicity.

Synthetic Versatility: Post-Synthetic C5-Functionalization vs. 5-Fluoro Analogs

In the synthesis of modified oligonucleotides, 5-trifluoromethyl-2'-deoxycytidine serves as a specialized building block for late-stage C5-functionalization [1]. Unlike 5-fluoro-2'-deoxycytidine, where the carbon-fluorine bond is too stable for easy substitution, the trifluoromethyl group at the C5 position of cytidine can undergo post-synthetic conversion to yield various heteroaryl-substituted pyrimidine bases directly within the synthesized oligonucleotide [1]. This allows chemists to generate diverse biological probes from a single incorporated precursor, bypassing the need to synthesize multiple distinct phosphoramidites [1].

Evidence DimensionPost-synthetic reactivity at the C5 position
Target Compound DataEnables direct conversion of the CF3 group to heteroaryl/functional groups post-oligonucleotide synthesis
Comparator Or Baseline5-Fluoro-2'-deoxycytidine (inert to post-synthetic C5 substitution)
Quantified DifferenceProvides a reactive handle for multi-derivative synthesis from a single precursor
ConditionsChemical modification of synthesized oligonucleotides containing 5-trifluoromethylpyrimidine bases

Buyers synthesizing custom oligonucleotide libraries should procure this compound to enable late-stage diversification of the C5 position, significantly streamlining complex RNA/DNA synthesis workflows.

Prodrug Development for CDA-Overexpressing Tumors

Due to its resistance to pyrimidine nucleoside phosphorylases and its targeted conversion to trifluridine by cytidine deaminase (CDA), this compound is a highly stable precursor for developing targeted therapies against tumors with elevated CDA levels [1].

Late-Stage Functionalization of Oligonucleotide Libraries

For laboratories synthesizing modified DNA/RNA probes, incorporating this compound allows for post-synthetic transformation of the CF3 group into complex heteroaryl structures, streamlining the generation of C5-modified pyrimidine libraries [2].

Viral Epigenetic and Kinase Specificity Assays

Because it is selectively phosphorylated by HSV-1 thymidine kinase and acts as an efficient template for eukaryotic DNA methyltransferases, it is a targeted reagent for assays investigating the methylation status of virus-infected cells without causing host-cell toxicity[3].

XLogP3

-0.9

Other CAS

66384-66-5

Wikipedia

5-Trifluoromethyl-2'-deoxycytidine

Dates

Last modified: 08-15-2023

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